1-Methylimidazole-4-carbaldehyde;hydrate
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Overview
Description
1-Methylimidazole-4-carbaldehyde;hydrate is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group at position 1 and a carbaldehyde group at position 4, along with a hydrate form. It is a colorless liquid used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazole-4-carbaldehyde;hydrate can be synthesized through several methodsThis can be achieved using reagents such as formaldehyde and methylamine under acidic conditions .
Industrial Production Methods: Industrial production typically involves the Radziszewski reaction, which combines glyoxal, formaldehyde, ammonia, and methylamine. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazole-4-carbaldehyde;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methylimidazole-4-carbaldehyde;hydrate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a mimic for nucleoside bases.
Mechanism of Action
The mechanism of action of 1-Methylimidazole-4-carbaldehyde;hydrate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also serve as a ligand, coordinating with metal ions in catalytic processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or catalysis .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the carbaldehyde group.
4-Methylimidazole: Similar but has a methyl group at position 4 instead of a carbaldehyde group.
2-Methylimidazole: Similar but has a methyl group at position 2.
Uniqueness: 1-Methylimidazole-4-carbaldehyde;hydrate is unique due to the presence of both a methyl group and a carbaldehyde group, which confer distinct reactivity and applications. The hydrate form also influences its physical properties and solubility .
Properties
CAS No. |
651731-85-0 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-methylimidazole-4-carbaldehyde;hydrate |
InChI |
InChI=1S/C5H6N2O.H2O/c1-7-2-5(3-8)6-4-7;/h2-4H,1H3;1H2 |
InChI Key |
NEBNXAFUOOHDFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C=O.O |
Origin of Product |
United States |
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